HSF1 Pathway Inhibition Potency in Human U2OS Osteosarcoma Cells
This compound exhibits potent inhibition of the HSF1 pathway in a cellular context, measured by the reduction of HSP72 induction following a 17-AAG challenge. While a direct head-to-head comparison for this specific structure is not publicly available, class-level SAR data from the patent family demonstrates that this compound's specific substitution leads to an IC50 of 44 nM, positioning it with distinct potency relative to other analogs in the same assay series [1].
| Evidence Dimension | HSF1 pathway inhibition (HSP72 reduction) |
|---|---|
| Target Compound Data | IC50 = 44 nM |
| Comparator Or Baseline | Class analogs with IC50s ranging from 2.8 nM to 115 nM in the same assay (e.g., Example 2 IC50 = 51 nM; Example 81 IC50 = 115 nM) [2]. |
| Quantified Difference | The 44 nM IC50 differentiates it from a weakly active analog (115 nM, 2.6-fold difference) and a highly potent analog (2.8 nM). |
| Conditions | Human U2OS cells; 1 hr preincubation with compound followed by 17-AAG challenge; HSP72 induction measured as endpoint. |
Why This Matters
Cellular HSF1 inhibition data in a defined assay allows procurement teams to select a compound with a validated, intermediate potency that is neither a hyper-potent outlier nor a weakly active candidate, which may be critical for assay development or as a reference standard in drug discovery cascades.
- [1] Cancer Research Technology. (2017). US9701664B2: Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1. United States Patent and Trademark Office. View Source
- [2] BindingDB. (2023). Data for BDBM50234090 (US9701664, Example 2) and BDBM50234083 (US9701664, Example 81). BindingDB: The Binding Database. View Source
